D-Valyl-L-valine hydrochloride
Description
D-Valyl-L-valine hydrochloride: is a dipeptide compound composed of two valine amino acids, one in the D-configuration and the other in the L-configuration, with a hydrochloride group attached. Its chemical formula is C10H21ClN2O3 and it has a molecular weight of 252.743 g/mol
Structure
3D Structure of Parent
Properties
CAS No. |
6306-55-4 |
|---|---|
Molecular Formula |
C10H21ClN2O3 |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-3-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15;/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15);1H |
InChI Key |
QLLCRPBEFWDGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microbial Preparation: One of the most promising methods for preparing D-valine, a component of D-Valyl-L-valine hydrochloride, is through microbial processes.
Chemical Synthesis: The chemical synthesis of this compound can involve the coupling of D-valine and L-valine using peptide bond formation techniques, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for D-valine, and by extension this compound, often leverage microbial processes due to their high stereo selectivity, mild reaction conditions, and environmentally friendly nature .
Chemical Reactions Analysis
Coupling via Activated Esters
Activated esters, such as N-carboxyanhydrides (NCAs), are commonly used to facilitate amide bond formation between amino acids. For example, Z-valine-NCA (N-benzyloxycarbonyl-L-valine-N-carboxyanhydride) has been employed in peptide synthesis under mild conditions (10°–40°C) with triethylamine (TEA) as a base . While this specific method was applied to ganciclovir derivatives, analogous approaches can be adapted for D-Valyl-L-valine synthesis:
-
Reagents : Activated ester (e.g., Z-valine-NCA), L-valine, TEA.
-
Conditions : Inert solvents like dimethylformamide (DMF) or dichloromethane (DCM), ambient temperature, stirring for 10–90 hours .
-
Outcome : Formation of the amide bond between D-valine and L-valine.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Activation | Z-valine-NCA | DMF/DCM, TEA, 10°–40°C | Facilitate amide bond formation |
| Coupling | L-valine, TEA | Stirring for 10–90 hours | Form D-Valyl-L-valine |
Use of Carbodiimides (e.g., EDC/HOBt)
Carbodiimides like 1,3-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) are paired with coupling agents (e.g., HOBt) to activate carboxyl groups. For instance, Boc-D-valine has been coupled with L-serine derivatives using EDC·HCl and HOBt hydrate in dry DCM, followed by purification with water and NaHCO₃ . A similar approach could be applied to D-Valyl-L-valine:
-
Reagents : Boc-D-valine, L-valine, EDC·HCl, HOBt, TEA.
-
Conditions : Dry DCM, 0°C to room temperature, overnight stirring .
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Activation | EDC·HCl, HOBt, TEA | Dry DCM, 0°C to RT | Activate carboxyl group |
| Coupling | L-valine, TEA | Stirring overnight | Form amide bond |
Anhydride-Mediated Coupling
N-methoxycarbonyl-L-valine anhydride reacts with amino acid anions in DMF-water mixtures to form dipeptides . For D-Valyl-L-valine, a similar strategy could involve:
-
Reagents : N-methoxycarbonyl-D-valine anhydride, L-valine, NaHCO₃.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Anhydride Reaction | Anhydride, L-valine, NaHCO₃ | DMF-water, room temperature | Facilitate coupling |
Deprotection and Hydrochloride Formation
Protected amino acids (e.g., Boc or Fmoc derivatives) require deprotection to expose reactive groups. For example, Fmoc-Val-OH is deprotected using piperidine , while Boc groups are removed with TFA . For D-Valyl-L-valine hydrochloride:
-
Deprotection : TFA in trifluoroethanol (TFE) at ambient temperature for 30 minutes to 10 hours .
-
Protonation : Addition of HCl to the deprotected dipeptide in aqueous solution, followed by crystallization with isopropyl alcohol .
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Deprotection | TFA/TFE | Ambient temperature, 30 min–10 hours | Remove protecting groups |
| Hydrochloride Salt | HCl, isopropyl alcohol | Crystallization at -5°C to RT | Isolate final product |
Stability and Degradation Pathways
Dipeptides can degrade via ester hydrolysis or intramolecular cyclization, forming diketopiperazines . For this compound:
-
Ester Hydrolysis : Cleavage of the amide bond under basic conditions (e.g., NaHCO₃) .
-
Cyclization : Intramolecular attack of the amine on the carbonyl group, forming a cyclic diketopiperazine .
| Pathway | Condition | Product |
|---|---|---|
| Ester Hydrolysis | Basic pH (e.g., NaHCO₃) | Cleavage of amide bond |
| Cyclization | Aqueous conditions | Diketopiperazine formation |
Analytical Methods
Scientific Research Applications
Chemistry:
Peptide Synthesis: D-Valyl-L-valine hydrochloride is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology:
Enzyme Studies: The compound is used in studies involving enzyme specificity and activity, particularly in the context of peptide bond formation and hydrolysis.
Medicine:
Drug Development: this compound is explored for its potential in developing new pharmaceuticals, especially those targeting specific peptide receptors or enzymes.
Industry:
Biotechnology: The compound finds applications in biotechnology, including the development of novel biomaterials and biocatalysts.
Mechanism of Action
The mechanism by which D-Valyl-L-valine hydrochloride exerts its effects is primarily through its interaction with enzymes and receptors involved in peptide synthesis and hydrolysis. The compound can act as a substrate or inhibitor, influencing the activity of these biological molecules. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme studies or drug development.
Comparison with Similar Compounds
L-Valyl-L-valine: A dipeptide composed of two L-valine molecules.
D-Valyl-D-valine: A dipeptide composed of two D-valine molecules.
L-Valyl-L-leucine: A dipeptide composed of L-valine and L-leucine.
L-Valyl-L-tyrosine: A dipeptide composed of L-valine and L-tyrosine.
Uniqueness: D-Valyl-L-valine hydrochloride is unique due to its combination of D- and L-valine, which imparts distinct stereochemical properties. This dipeptide can exhibit different biological activities and interactions compared to its counterparts composed solely of D- or L-valine.
Q & A
Q. What are the recommended methods for assessing the purity of D-Valyl-L-valine hydrochloride in research settings?
To determine purity, researchers should employ a combination of analytical techniques:
- Perchloric acid titration for quantitative assay of the primary component .
- Ion chromatography to quantify residual chloride and sulfate ions, ensuring compliance with pharmacopeial limits (e.g., ≤0.021% chloride) .
- High-performance liquid chromatography (HPLC) with UV detection to identify and quantify foreign amino acids or impurities .
- Ninhydrin-based tests to detect other ninhydrin-positive substances, with thresholds ≤0.1% .
Q. How should this compound be stored to ensure stability?
- Store in sealed, airtight containers to prevent moisture absorption or oxidative degradation .
- Avoid exposure to strong oxidizing agents and maintain ambient temperature conditions .
- Monitor degradation over time, as prolonged storage may alter chemical properties or increase hazard potential .
Q. What safety precautions are essential when handling this compound?
- Use local exhaust ventilation to minimize inhalation of dust or aerosols .
- Wear personal protective equipment (PPE) , including gloves, lab coats, and safety goggles .
- In case of skin contact, rinse immediately with water for 15 minutes; for ingestion, seek medical attention and provide SDS documentation .
Q. What analytical techniques confirm the structural identity of this compound?
- Infrared (IR) spectroscopy to verify functional groups and compare with reference spectra .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- Nuclear magnetic resonance (NMR) to resolve stereochemistry and validate the D-Valyl-L-valine configuration .
Advanced Research Questions
Q. How can researchers design experiments to investigate the enzymatic interactions of this compound?
- Use the compound as a substrate in enzyme kinetics studies (e.g., proteases), optimizing reaction conditions (pH, temperature) based on prior peptide analog protocols .
- Measure reaction rates via spectrophotometric assays (e.g., chromogenic substrates like 4-nitroaniline derivatives) .
- Include positive/negative controls (e.g., enzyme inhibitors, scrambled peptide sequences) to validate specificity .
Q. What strategies can resolve contradictions in spectroscopic or chromatographic data for this compound?
- Cross-reference experimental data with NIST Standard Reference Database spectra (IR, NMR) to identify anomalies .
- Replicate analyses under controlled conditions (e.g., standardized solvent systems, calibrated instruments) .
- Combine multiple techniques (e.g., HPLC-MS, circular dichroism) to corroborate structural and purity findings .
Q. How can researchers evaluate the stability of this compound under varying experimental conditions?
- Apply design of experiments (DOE) to test stability across pH, temperature, and humidity gradients .
- Use stability-indicating assays (e.g., HPLC with forced degradation studies) to monitor decomposition products .
- Perform statistical analysis (e.g., ANOVA) to identify significant degradation factors .
Q. What methodologies are suitable for assessing this compound as a drug impurity reference standard?
- Synthesize isotopically labeled analogs (e.g., deuterated derivatives) to trace impurity profiles in complex matrices .
- Validate impurity detection limits using LC-MS/MS with selective ion monitoring .
- Ensure isotopic purity via mass spectrometry and nuclear magnetic resonance (NMR) .
Methodological Considerations
- Data Reporting : Document all experimental parameters (e.g., mobile phase composition in HPLC, spectrometer settings) to enable reproducibility .
- Contradiction Analysis : Compare findings with peer-reviewed literature and address discrepancies through iterative hypothesis testing .
- Ethical Compliance : Dispose of waste according to federal and institutional guidelines, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
